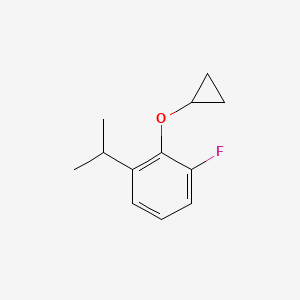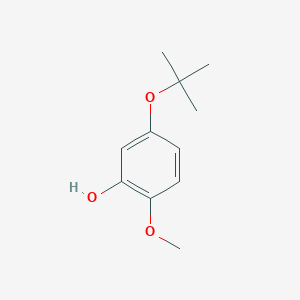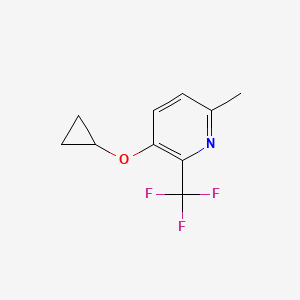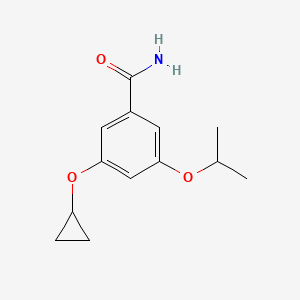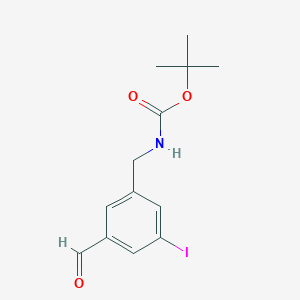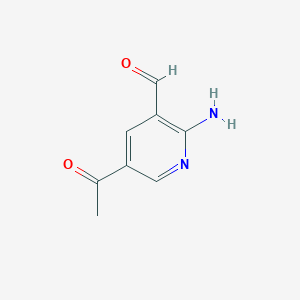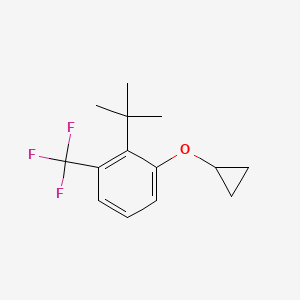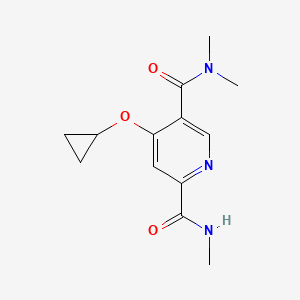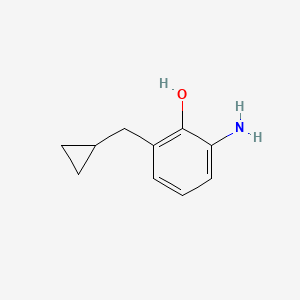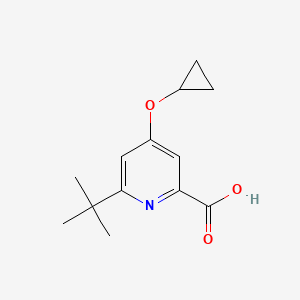
6-Tert-butyl-4-cyclopropoxypicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-4-cyclopropoxypicolinic acid is an organic compound with the molecular formula C13H17NO3 It contains a tert-butyl group, a cyclopropoxy group, and a picolinic acid moiety
Preparation Methods
The synthesis of 6-Tert-butyl-4-cyclopropoxypicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropoxy group: This can be achieved by reacting a suitable cyclopropane derivative with an appropriate reagent to introduce the cyclopropoxy functionality.
Introduction of the tert-butyl group: This step involves the alkylation of a suitable precursor with tert-butyl halide under basic conditions.
Formation of the picolinic acid moiety: This can be accomplished through a series of reactions, including nitration, reduction, and cyclization, to form the picolinic acid ring system.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
6-Tert-butyl-4-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Tert-butyl-4-cyclopropoxypicolinic acid has several applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may have applications in drug development due to its unique structural features.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
6-Tert-butyl-4-cyclopropoxypicolinic acid can be compared with other similar compounds, such as:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): This compound also contains a tert-butyl group and has applications in various fields.
4-tert-Butylphenol: Another compound with a tert-butyl group, used in different chemical processes.
The uniqueness of this compound lies in its combination of the tert-butyl, cyclopropoxy, and picolinic acid moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-tert-butyl-4-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)11-7-9(17-8-4-5-8)6-10(14-11)12(15)16/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
SQYKBWKHJKXUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


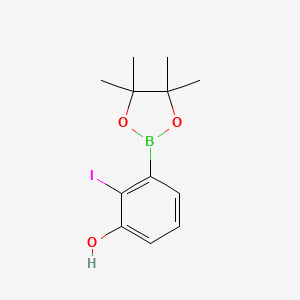
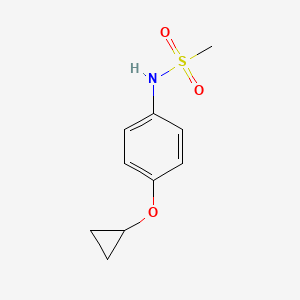
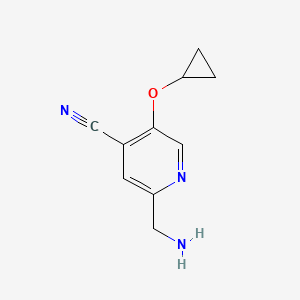
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
